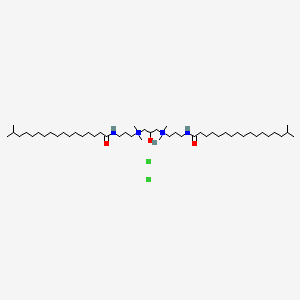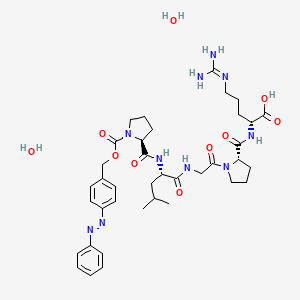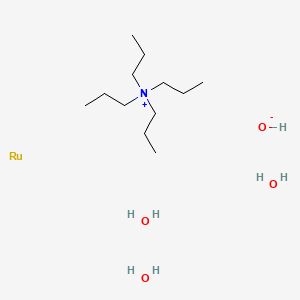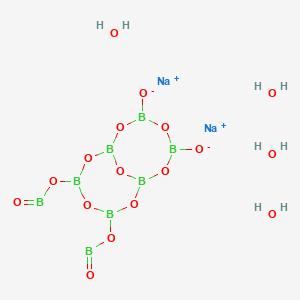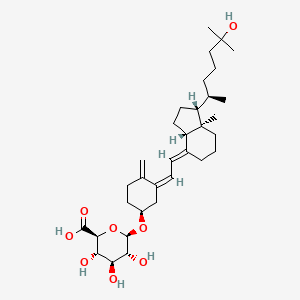
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride (BAM-HCl) is a type of carbohydrate-based drug used in laboratory experiments. It is a naturally occurring compound found in many plant species and has been studied extensively for its potential applications in medicine and biotechnology. BAM-HCl is a white crystalline powder that is soluble in water and has a molecular weight of 375.3 g/mol. It is a derivative of the amino sugar mannose and has a pKa of 7.6.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Compounds related to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride, such as chromones and their derivatives, have been recognized for their antioxidant properties, which are vital in preventing cell impairment leading to various diseases. These properties are attributed to the structural elements within chromones, such as the double bond and carbonyl group, which play crucial roles in neutralizing active oxygen and free radicals (Yadav et al., 2014). Similarly, benzofused thiazole derivatives have shown potential in antioxidant and anti-inflammatory activities, suggesting the importance of benzyl derivatives in developing therapeutic agents (Raut et al., 2020).
Glycosylation and Mannosidase Activity
Research on microbial mannosidases, enzymes that cleave mannopyranosyl linkages in hemicelluloses, indicates the potential application of mannopyranoside derivatives in bioethanol production and as pharmaceutical agents (Chauhan & Gupta, 2017). This suggests that this compound could serve as a substrate or inhibitor in studies related to mannosidase activity, contributing to the understanding and application of these enzymes in various biotechnological fields.
Supramolecular Chemistry and Molecular Recognition
The study of benzene-1,3,5-tricarboxamide, a compound related to this compound, highlights the significance of benzene derivatives in supramolecular chemistry, particularly in self-assembly processes and molecular recognition. These applications range from nanotechnology to biomedical fields, underlining the versatility of benzyl derivatives in scientific research (Cantekin et al., 2012).
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOGLYAFSWPUKK-LKEZZVCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


